5-(2-aminothiazol-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Fragment-based drug discovery Pim-1 kinase X-ray crystallography

5-(2-Aminothiazol-4-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 927969-91-3) is a heterocyclic fragment-like molecule (MW 232.26, cLogP 1.56, TPSA 87.56 Ų) that combines a 2-aminothiazole moiety with a benzimidazol-2-one core. The compound has been crystallographically validated as a ligand for the ATP-binding site of human Pim-1 kinase (PDB 5N4U, resolution 2.20 Å, R-free 0.198).

Molecular Formula C10H8N4OS
Molecular Weight 232.3
CAS No. 927969-91-3
Cat. No. B6274705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-aminothiazol-4-yl)-1H-benzo[d]imidazol-2(3H)-one
CAS927969-91-3
Molecular FormulaC10H8N4OS
Molecular Weight232.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

927969-91-3: 5-(2-Aminothiazol-4-yl)-1H-benzo[d]imidazol-2(3H)-one for Fragment-Based Pim-1 Kinase Screening


5-(2-Aminothiazol-4-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 927969-91-3) is a heterocyclic fragment-like molecule (MW 232.26, cLogP 1.56, TPSA 87.56 Ų) that combines a 2-aminothiazole moiety with a benzimidazol-2-one core . The compound has been crystallographically validated as a ligand for the ATP-binding site of human Pim-1 kinase (PDB 5N4U, resolution 2.20 Å, R-free 0.198) [1]. It is commercially available at ≥95% purity for research use .

Why Generic 2-Aminothiazole or Benzimidazolone Analogs Cannot Replace 927969-91-3 in Pim-1 Fragment Studies


Substituting 927969-91-3 with a generic 2-aminothiazole or benzimidazolone scaffold risks losing the specific binding interactions that define its Pim-1 kinase recognition. The compound's unique connectivity—a 2-aminothiazole linked at the 4-position to the 5-position of the benzimidazol-2(3H)-one ring—orients the amino group for hinge-region hydrogen bonding while the benzimidazolone carbonyl engages the catalytic lysine, as revealed by the Pim-1 co-crystal structure [1]. Closely related analogs with different substitution patterns (e.g., 2-(4-thiazolyl)-benzimidazoles lacking the 2-one carbonyl) fail to replicate this specific bidentate interaction motif [2]. Simply interchanging fragments from the same chemical class without crystallographic validation introduces binding pose ambiguity that undermines structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 5-(2-Aminothiazol-4-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 927969-91-3) Versus Pim-1 Fragment Hits


Crystallographically Validated Binding Pose to Human Pim-1 Kinase at 2.20 Å Resolution

927969-91-3 is one of only 13 fragment hits (out of 361 screened) confirmed to bind Pim-1 kinase by X-ray crystallography, and the sole benzimidazolone-aminothiazole scaffold among the published hit set [1]. The co-crystal structure (PDB 5N4U) at 2.20 Å resolution (R-free 0.198) places the compound in the ATP-binding site, with the 2-aminothiazole NH₂ group donating a hydrogen bond to the Pim-1 hinge region and the benzimidazolone carbonyl accepting a hydrogen bond from the catalytic Lys67 [2]. This contrasts with the binding modes of co-screened fragments such as 3,4-dibromothiophene-2-carboxylic acid (PDB 5N51) and 2-(4-chlorophenyl)sulfanylacetohydrazide (PDB 5N50), which occupy different sub-pockets and lack the hinge-carbonyl bidentate interaction pattern [3].

Fragment-based drug discovery Pim-1 kinase X-ray crystallography

Ligand Efficiency and Physicochemical Property Profile Differentiated from Co-Screened Pim-1 Fragment Hits

The compound's low molecular weight (232.26 Da) and moderate lipophilicity (cLogP 1.56) place it within optimal fragment space, while its topological polar surface area (TPSA 87.56 Ų) and hydrogen bond donor count (3) distinguish it from other Pim-1 fragment hits . Among the 13 crystallographically confirmed Pim-1 fragment binders, 927969-91-3 has the highest ratio of hydrogen bond donors to molecular weight (0.0129 donors/Da), which correlates with higher ligand efficiency in kinase hinge-binding fragments [1]. In the thermal shift assay pre-screen, the compound showed a positive thermal shift (ΔTm), consistent with specific binding, though the exact ΔTm value is not publicly available [2].

Ligand efficiency Fragment physicochemical properties Pim-1 drug discovery

Commercial Purity and Batch Consistency for Reproducible Screening

927969-91-3 is commercially supplied at ≥95% purity (HPLC) by multiple independent vendors including Chemscene (Cat. CS-0247480) and AKSci (Cat. 8649CW), with recommended storage at 2–8°C in dry, sealed conditions . This purity level exceeds the typical threshold (>90%) required for fragment-based screening campaigns, where impurities can generate false-positive binding signals [1]. In contrast, several structurally analogous benzimidazole-thiazole fragments (e.g., 5-(2-aminothiazol-4-yl)-1,3-dihydrobenzimidazol-2-one derivatives with N-substitution) are available only at <90% purity or require custom synthesis, introducing variability in screening outcomes [2].

Compound procurement Purity specification Fragment screening QC

Structural Novelty and Patent Landscape Differentiating 927969-91-3 from Other Aminothiazole Kinase Inhibitors

The combination of a 4-thiazolyl-benzimidazol-2(3H)-one scaffold represents a structurally distinct chemotype not covered by dominant kinase inhibitor patents. US Patent 10,487,078 (filed 2016, assigned to NantBio) claims mutant K-RAS inhibitors based on a thiazole-phenyl-acetamide scaffold, which differs fundamentally from the benzimidazol-2-one core of 927969-91-3 [1]. Similarly, patent WO2009068467 claiming thiazolyl-benzimidazoles as anticancer agents describes compounds with 2-(4-thiazolyl)-benzimidazole cores lacking the 2-one carbonyl [2]. The 2-one carbonyl of 927969-91-3 is a critical pharmacophoric feature for catalytic lysine engagement in Pim-1, as demonstrated by the co-crystal structure [3]. This structural novelty provides freedom-to-operate advantages for internal fragment optimization programs.

Intellectual property Chemical space novelty Pim-1 patent landscape

Optimal Deployment Scenarios for 5-(2-Aminothiazol-4-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 927969-91-3) in Pim-1 Targeted Programs


Pim-1 Kinase Fragment-Based Drug Discovery (FBDD) Hit Optimization

The crystallographically validated binding pose of 927969-91-3 in the Pim-1 ATP-binding site (PDB 5N4U) makes it an ideal starting fragment for structure-guided medicinal chemistry. Researchers can use the defined hinge-region hydrogen bond (2-aminothiazole NH₂ → Glu121 backbone carbonyl) and catalytic lysine interaction (benzimidazolone C=O → Lys67) to design focused libraries exploring vectors from the benzimidazolone 1-position and 3-position for potency optimization while maintaining the core binding motif [1]. The compound's fragment-appropriate physicochemical properties (MW 232.26, cLogP 1.56) allow substantial room for chemical elaboration before exceeding lead-like property thresholds [2].

Selectivity Profiling Against PKA and Other AGC Kinase Family Members

The Siefker thesis demonstrated that only one fragment (F222) among 361 screened bound to both Pim-1 and PKA, highlighting significant selectivity determinants between these closely related kinases [1]. 927969-91-3, as one of the 13 Pim-1-specific crystallographic hits, can serve as a tool compound for exploring Pim-1 versus PKA selectivity. Its binding mode reveals that the benzimidazolone carbonyl occupies a polar sub-pocket near Lys67 that in PKA is occluded by Phe327, providing a structural rationale for potential Pim-1 selectivity that can be probed through comparative biochemical assays [2].

Chemical Biology Probe for Pim-1 Cellular Target Engagement Studies

With its well-defined binding pose and favorable physicochemical properties (TPSA 87.56 Ų, 3 HBD), 927969-91-3 can be functionalized at the benzimidazolone NH positions to append photoaffinity labels or fluorescent tags without disrupting the core hinge-binding interactions [1]. This enables the development of Pim-1 chemical probes for cellular thermal shift assays (CETSA) or BRET-based target engagement assays, leveraging the compound's validated Pim-1 binding [2]. The ≥95% commercial purity ensures that probe development starts from a well-characterized parent fragment .

Fragment Cocktail Library Design for Crystallographic Fragment Screening

927969-91-3 can be incorporated into fragment cocktail libraries for crystallographic screening against other kinases or ATP-binding proteins. Its small size (232.26 Da), well-defined binding mode in Pim-1, and distinct shape (as evidenced by its unique scaffold among 13 Pim-1 hits) make it a useful component of shape-diverse fragment cocktails [1]. The compound's hydrogen bond donor/acceptor profile (3 donors, 4 acceptors) complements other common fragment chemotypes (halogenated aromatics, carboxylates), increasing cocktail shape diversity while minimizing inter-fragment interactions [2].

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